molecular formula C14H24O2 B12662572 (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate CAS No. 94022-07-8

(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

Katalognummer: B12662572
CAS-Nummer: 94022-07-8
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: JZIARAQCPRDGAC-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound with a unique structure that includes a vinyl group and an isobutyrate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate typically involves the esterification of ®-1,5-Dimethyl-1-vinylhex-4-enol with isobutyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium reagents

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used as a building block for the synthesis of more complex molecules. Its vinyl group allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity is being explored in research settings. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate are investigated for their potential as drug candidates. The compound’s unique structure allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and coatings.

Wirkmechanismus

The mechanism of action of ®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate depends on its specific application. In chemical reactions, the vinyl group can act as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate ester group instead of isobutyrate.

    ®-1,5-Dimethyl-1-vinylhex-4-enyl propionate: Similar structure but with a propionate ester group.

    ®-1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Similar structure but with a butyrate ester group.

Uniqueness

®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The isobutyrate group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

94022-07-8

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1

InChI-Schlüssel

JZIARAQCPRDGAC-AWEZNQCLSA-N

Isomerische SMILES

CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C

Kanonische SMILES

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.